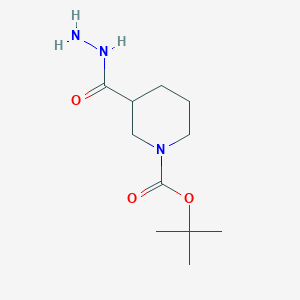

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

描述

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS: 859154-32-8, molecular formula: C₁₁H₂₁N₃O₃) is a piperidine-derived compound featuring a hydrazinecarbonyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is synthesized via hydrazine-mediated reactions, often serving as an intermediate in medicinal chemistry for the development of peptidomimetics or enzyme inhibitors . Its purity (97%) and stability under standard conditions make it a versatile scaffold for further functionalization .

属性

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYYYLRDBQJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859154-32-8 | |

| Record name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-dimethylaminoacryloyl)piperidine-1-carboxylate with methylhydrazine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Medicinal Chemistry: This compound is involved in the development of drugs, particularly in cancer therapy, due to its ability to form derivatives with specific biological activities.

Materials Science: It is used in the synthesis of materials for chemical studies and structural analysis.

作用机制

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate involves its interaction with molecular targets through its hydrazine and piperidine groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Hydrazinecarbonyl Derivatives with Piperidine Backbones

Key Observations :

- Stereochemistry : The (R)-enantiomer () highlights the role of stereochemistry in modulating receptor binding, a factor absent in the racemic target compound .

- Synthetic Flexibility : The Boc group enables straightforward deprotection for downstream modifications, as seen in ’s pyrimidine derivatives .

Piperidine Derivatives with Styryl/Phenethyl Substituents

Key Observations :

- Fluorine Effects : Fluorinated styryl/phenethyl groups () improve lipophilicity and resistance to oxidative degradation, advantageous for CNS-targeting drugs .

- Positional Isomerism : Substitution at the 3- vs. 4-position of the piperidine ring (e.g., ) alters conformational flexibility, impacting target engagement .

Piperidine Carboxylates with Alkyl/Aryl Side Chains

生物活性

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

- CAS Number : 181269-69-2

The compound features a piperidine ring substituted with a tert-butyl group and a hydrazinecarbonyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine group is known for forming covalent bonds with biomolecules, potentially leading to alterations in their function. This interaction can result in the inhibition or activation of specific pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that hydrazine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, derivatives of hydrazine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Hydrazone derivatives | A549 | <10 | Inhibition of proliferation |

| Benzamide derivatives | Various | <5 | Targeting CDK9 |

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of hydrazine derivatives on human cancer cell lines, revealing IC50 values ranging from 0.2 to 5 µM for several compounds. The most potent derivatives showed significant growth inhibition in MCF-7 and A549 cell lines .

- Mechanistic Insights : Another study focused on the molecular docking of hydrazine derivatives with target proteins involved in cancer progression, suggesting that these compounds could effectively bind and inhibit key enzymes like CDK9, which plays a crucial role in cell cycle regulation .

Safety and Toxicity

While exploring its biological activities, it is essential to consider the safety profile of this compound. According to PubChem data, the compound is classified as harmful if swallowed and can cause skin irritation . These safety considerations are critical for future therapeutic applications.

常见问题

Q. What are the standard synthetic routes for tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes coupling hydrazine derivatives with activated carbonyl intermediates under controlled conditions. For example, cyclopropylamine and thiocyanate can form a triazole intermediate, which is subsequently reacted with tert-butyl carbamate to yield the final product . Optimization strategies include:

- Catalysts and solvents : Use of DMF as a polar aprotic solvent and triethylamine as a base to enhance reaction efficiency .

- Temperature control : Reactions often proceed at 0–20°C to minimize side-product formation .

- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR spectroscopy : and NMR confirm structural integrity by verifying resonance peaks for the tert-butyl group (δ ~1.4 ppm), piperidine protons (δ ~3.0–3.5 ppm), and hydrazinecarbonyl moiety (δ ~8.0 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and isotopic pattern .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

Due to insufficient toxicity data, assume acute toxicity (Category 4 for oral/dermal/inhalation exposure) and adhere to:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzymatic targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., Plasmodium N-myristoyltransferase) .

- Ligand efficiency metrics : Calculate LELP (Ligand Efficiency Dependent Lipophilicity) to prioritize derivatives with optimal hydrophobicity and binding affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for interaction .

Q. What strategies resolve contradictions between in silico predictions and empirical bioassay results for this compound?

- Iterative SAR studies : Synthesize analogs with modified hydrazinecarbonyl or piperidine groups to test hypotheses from computational models .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (K) and validate docking predictions .

- Metabolite profiling : Identify off-target interactions via LC-MS-based metabolomics to explain discrepancies in activity .

Q. Which in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

- Hepatic stability : Incubate with human liver microsomes (HLM) to estimate metabolic clearance .

- Caco-2 permeability assays : Assess intestinal absorption potential by measuring apparent permeability (P) .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine fraction unbound (f) .

Q. How can researchers establish structure-activity relationships (SAR) through systematic derivatization of the hydrazinecarbonyl group?

- Functional group replacement : Substitute hydrazine with acyl hydrazides or urea derivatives to modulate electron density and hydrogen-bonding capacity .

- Steric effects : Introduce bulky substituents (e.g., cyclopropyl, phenyl) to probe steric tolerance in enzyme active sites .

- Biological testing : Screen derivatives against target enzymes (IC) and correlate structural changes with activity trends .

Q. What analytical techniques differentiate between desired products and side-products in multi-step syntheses involving this compound?

- TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress and detect intermediates .

- LC-MS coupling : Identify side-products (e.g., over-oxidized or dimerized species) via fragmentation patterns .

- X-ray crystallography : Resolve ambiguous structures by crystallizing key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。